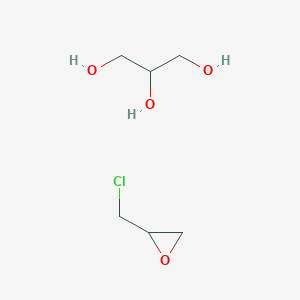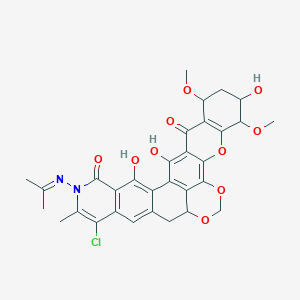![molecular formula C11H6N4O B039079 [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile CAS No. 111203-08-8](/img/structure/B39079.png)
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a complex organic molecule that has captured the interest of researchers due to its unique structure and potential applications in various fields of chemistry. It belongs to the category of compounds that exhibit significant electronic and structural properties, making them suitable for investigations into new materials, catalysis, and organic synthesis methodologies.
Synthesis Analysis
The synthesis of compounds similar to [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves multi-step reactions that include condensation, Michael addition, and nucleophilic substitution. For instance, the reaction of 2-acetylfuran with aldehydes and malononitrile has been described, yielding various derivatives through a condensation process followed by Michael addition in the presence of bases like LDA or NaH in suitable solvents such as THF or DMSO (Greiner‐Bechert & Otto, 1992).
Molecular Structure Analysis
The molecular structure of compounds derived from reactions involving malononitrile and furan or thiophene derivatives has been extensively studied using various spectroscopic techniques. These studies provide insights into the electronic configurations, bond lengths, and overall geometry of the molecules, contributing to a deeper understanding of their reactivity and properties.
Chemical Reactions and Properties
Compounds synthesized from malononitrile and furan derivatives participate in further chemical transformations, including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions are influenced by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the amino groups, leading to a range of derivatives with diverse chemical behaviors (Zaki, Proença, & Booth, 2003).
科学的研究の応用
Synthesis and Chemical Reactions
- The synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and furans from malononitrile derivatives highlights the versatility of these compounds in organic synthesis. For example, reactions with β-cyanoethylhydrazine yield pyrazole and pyrimidine derivatives through various cyclization reactions, demonstrating the compound's utility in constructing complex heterocycles (Elnagdi, 1974). Similarly, the reaction with 2-chloroethanol and other alcohols leads to the formation of 2-amino-3-cyano-4, 5-dihydrofuran derivatives, further illustrating the compound’s role in synthesizing nitrogen-containing heterocycles (Matsuda, Yamagata, Tomioka, & Yamazaki, 1985).
Applications in Material Science and Catalysis
- The development of new materials and catalysts is another significant application. For instance, certain derivatives are used in the synthesis of photochromic compounds, which change color when exposed to light. These compounds have potential applications in developing thermally stable infrared-active photochromic materials for advanced optical technologies (Heller, Koh, Kose, & Rowles, 1997).
Antimicrobial and Antioxidant Properties
- Some derivatives have shown promising antimicrobial and antioxidant properties, indicating potential applications in pharmaceuticals. For example, novel bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives synthesized from reactions involving malononitrile have been evaluated for their antimicrobial activities, suggesting their utility in designing new antimicrobial agents (Altalbawy, 2013).
Pharmaceutical Intermediates
- The reactivity of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile and its derivatives with various reagents to form complex molecules is crucial in synthesizing pharmaceutical intermediates. These reactions are fundamental in developing new drugs and understanding the mechanisms of bioactive molecules (Dotsenko, Semenova, & Aksenov, 2020).
将来の方向性
特性
IUPAC Name |
2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKTBOSNGKAEA-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

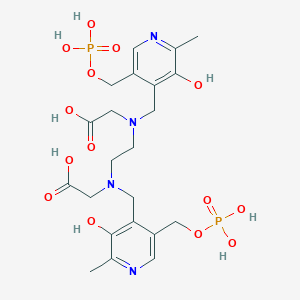
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
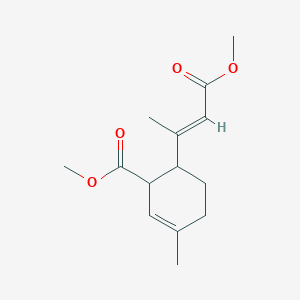
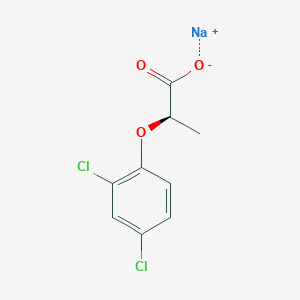
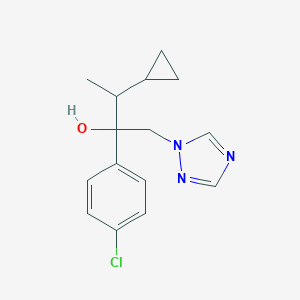

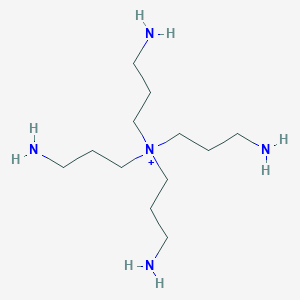
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)



